6-Bromofuro[3,4-C]pyridin-3(1H)-one
Description
Significance of Fused Pyridinone Systems in Organic Synthesis and Chemical Biology Research
Fused pyridinone systems, which integrate a pyridinone ring with another heterocyclic or carbocyclic ring, are of paramount importance in the fields of organic synthesis and chemical biology. Their rigid, bicyclic structures often impart favorable pharmacological properties, making them privileged scaffolds in drug discovery. For instance, various fused pyridinone derivatives have demonstrated potential as kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. nih.govnih.gov The synthesis of these complex molecules often involves elegant strategies such as multi-component reactions, cycloaddition reactions, and metal-catalyzed cross-coupling reactions, which are central to modern organic chemistry. nih.gov The functionalization of the pyridinone core allows for the systematic exploration of structure-activity relationships (SAR), guiding the development of more potent and selective therapeutic agents. nih.gov
Overview of Furo[3,4-C]pyridinone Ring Architecture and Isomeric Forms
The furo[3,4-c]pyridinone ring system consists of a furan (B31954) ring fused to a pyridine (B92270) ring at the 'c' face, resulting in a unique bicyclic heteroaromatic structure. This particular arrangement of atoms gives rise to specific electronic and steric properties that influence its chemical behavior. The presence of both an electron-rich furan ring and an electron-deficient pyridine ring within the same molecule creates a unique chemical environment. nih.gov
Isomerism is a key feature of furopyridine systems. Depending on the fusion pattern of the furan and pyridine rings, several isomers can exist, such as furo[2,3-b]pyridine (B1315467), furo[3,2-b]pyridine (B1253681), furo[2,3-c]pyridine, and furo[3,4-b]pyridine, in addition to the furo[3,4-c]pyridine (B3350340) scaffold. nih.govnih.gov Each isomer possesses a distinct electronic distribution and three-dimensional shape, which in turn dictates its reactivity and biological activity. For example, furo[3,2-b]pyridine has been identified as a privileged scaffold for highly selective kinase inhibitors. nih.gov The lactone moiety within the furo[3,4-c]pyridin-3(1H)-one structure introduces an additional site for chemical modification and potential biological interactions.
Contextualization of Halogenated Heterocycles in Synthetic Strategy
Halogenated heterocycles are indispensable building blocks in organic synthesis. The introduction of a halogen atom, such as bromine, onto a heterocyclic core provides a versatile handle for a wide array of chemical transformations. mdpi.comexlibrisgroup.com Halogens can act as leaving groups in nucleophilic substitution reactions and are particularly valuable in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. nih.govlumenlearning.com These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures from simpler precursors. acs.orgnih.gov
The presence of a halogen can also modulate the electronic properties of the heterocyclic ring, influencing its reactivity and biological profile. nih.gov In the context of drug discovery, halogenation can enhance binding affinity to biological targets through the formation of halogen bonds and can improve pharmacokinetic properties such as membrane permeability. nih.gov Therefore, the synthesis of halogenated heterocycles like 6-bromofuro[3,4-c]pyridin-3(1H)-one is a critical step in the development of new chemical entities with potential therapeutic applications. exlibrisgroup.comnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C7H4BrNO2 |
|---|---|
Molecular Weight |
214.02 g/mol |
IUPAC Name |
6-bromo-1H-furo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C7H4BrNO2/c8-6-1-4-3-11-7(10)5(4)2-9-6/h1-2H,3H2 |
InChI Key |
NAEOGYJCZYKXPU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=NC=C2C(=O)O1)Br |
Origin of Product |
United States |
Synthesis and Chemical Properties of 6 Bromofuro 3,4 C Pyridin 3 1h One
Spectroscopic and Physicochemical Characterization
Detailed spectroscopic analysis is crucial for confirming the structure of this compound. While specific spectral data for this exact compound is not extensively detailed in the provided search results, analogous structures provide insight into the expected spectroscopic features. For example, the ¹H NMR spectrum of a related furo[3,4-c]quinolin-3(1H)-one derivative shows characteristic signals for the aromatic protons and the methylene (B1212753) protons of the furanone ring. rsc.org Similarly, the ¹³C NMR spectrum would reveal the chemical shifts of the carbonyl carbon and the carbons of the fused heterocyclic rings. Infrared (IR) spectroscopy would show a strong absorption band for the carbonyl group of the lactone. researchgate.net Mass spectrometry is used to confirm the molecular weight and isotopic pattern characteristic of a bromine-containing compound. researchgate.net
Chemical Reactivity and Transformation Pathways of 6 Bromofuro 3,4 C Pyridin 3 1h One
Reactivity of the Bromine Substituent at the C-6 Position
The bromine atom at the C-6 position of the pyridinone ring is a key handle for introducing molecular diversity. Its reactivity is characteristic of an aryl halide on an electron-deficient heterocyclic system, enabling a variety of substitution and coupling reactions.
Nucleophilic Aromatic Substitution Reactions on the Pyridinone Ring
The pyridine (B92270) ring, being electron-deficient, facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by electron-withdrawing groups. In the case of 6-Bromofuro[3,4-C]pyridin-3(1H)-one, the nitrogen atom in the pyridine ring withdraws electron density, making the carbon atoms, especially at positions ortho and para to the nitrogen, susceptible to nucleophilic attack.
The general mechanism involves the addition of a nucleophile to the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized onto the electronegative nitrogen atom. The subsequent elimination of the bromide ion restores the aromaticity of the ring and yields the substituted product. While this pathway is mechanistically favorable for pyridinone systems, specific documented examples of nucleophilic aromatic substitution on this compound are not prevalent in readily available literature. However, reactions with common nucleophiles such as amines, alkoxides, and thiols are anticipated to proceed under appropriate conditions, leading to a variety of 6-substituted furo[3,4-c]pyridin-3(1H)-ones.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom at C-6 serves as an excellent electrophilic partner in these transformations. libretexts.org
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups. nih.govresearchgate.net For this compound, a Suzuki-Miyaura reaction would involve coupling with a suitable boronic acid (R-B(OH)2) to yield the corresponding 6-substituted product. The catalytic cycle generally involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the organoboron species, and reductive elimination to release the final product and regenerate the catalyst. libretexts.org
Sonogashira Coupling: The Sonogashira coupling is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The reaction of this compound with a terminal alkyne would produce a 6-alkynylfuro[3,4-c]pyridin-3(1H)-one derivative. This transformation is valuable for the synthesis of conjugated systems and has been applied to various bromo-pyridine substrates. scirp.orgscirp.org
Heck Reaction: The Mizoroki-Heck reaction, or simply the Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orglibretexts.org The reaction of this compound with an alkene (e.g., an acrylate (B77674) or styrene) would lead to the formation of a 6-vinylfuro[3,4-c]pyridin-3(1H)-one derivative. organic-chemistry.org The mechanism involves oxidative addition of the palladium catalyst to the C-Br bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination. wikipedia.orgchem-station.com
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | General Product |
|---|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)2 or R-B(OR')2 | Pd(PPh3)4, PdCl2(dppf) | Na2CO3, K2CO3, Cs2CO3 | 6-Aryl/Alkyl-furo[3,4-c]pyridin-3(1H)-one |
| Sonogashira | R-C≡CH | PdCl2(PPh3)2 / CuI | Et3N, DiPEA | 6-Alkynyl-furo[3,4-c]pyridin-3(1H)-one |
| Heck | Alkene (e.g., H2C=CHR) | Pd(OAc)2, Pd(PPh3)4 | Et3N, K2CO3 | 6-Alkenyl-furo[3,4-c]pyridin-3(1H)-one |
Reductive Debromination and Hydrogenation Pathways
The removal of the bromine atom to yield the parent Furo[3,4-C]pyridin-3(1H)-one scaffold can be achieved through reductive debromination. A common method for this transformation is catalytic hydrogenation, employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This process is a standard method for the reduction of aryl halides.
Alternatively, other reductive processes can be employed. For instance, in some palladium-catalyzed reactions like the Heck coupling, debromination can occur as a significant side reaction, leading to the formation of the hydrogenated product instead of the desired coupled product. beilstein-journals.org This typically happens under conditions that favor hydride donation to the arylpalladium intermediate.
Transformations Involving the Furanone Moiety of Furo[3,4-C]pyridin-3(1H)-one
The furanone ring contains a lactone (cyclic ester) functionality, which is susceptible to a variety of nucleophilic attacks and ring-opening reactions.
Reactions at the Carbonyl Group (C-3 Position)
The carbonyl group at the C-3 position is an electrophilic center. It can undergo reduction with strong reducing agents like lithium aluminum hydride (LiAlH4). This reaction would typically lead to the opening of the lactone ring and the formation of a diol, specifically a substituted pyridine-3,4-dimethanol derivative.
Reactions with organometallic reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are also expected to occur at the carbonyl carbon. This would likely result in the opening of the furanone ring to form a ketone and an alcohol after workup. A related transformation has been observed in the synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones, where the hydroxyl group of a hemiacetal at the C-3 position is displaced by aniline (B41778), demonstrating the reactivity of this position towards nucleophiles. researchgate.net
Ring-Opening and Subsequent Recyclization Reactions of the Furanone Ring
The lactone of the furanone moiety is susceptible to hydrolysis under either acidic or basic conditions. This would cleave the ester bond and open the ring to form 4-(hydroxymethyl)nicotinic acid derivatives. For example, studies on related hydrogenated furo[3,2-c]pyridines have shown that the furan (B31954) ring can be opened under acidic conditions. beilstein-journals.org
This ring-opened intermediate, possessing both a carboxylic acid and a hydroxymethyl group, could potentially be used for subsequent recyclization reactions to form different heterocyclic systems. For example, reaction with amines (aminolysis) would open the lactone to form an amide, which could then be induced to cyclize, offering a pathway to various nitrogen-containing heterocyclic structures. The synthesis of complex polycyclic pyridones has been achieved through ring-opening transformations of related bicyclic systems. mdpi.com
Derivatization and Structural Diversification of Furo 3,4 C Pyridin 3 1h One Analogues
Synthesis of Substituted Furo[3,4-C]pyridin-3(1H)-ones via Post-synthetic Modification
Post-synthetic modification is a powerful strategy for introducing molecular diversity starting from a common core structure. In the context of furo[3,4-c]pyridin-3(1H)-one analogues, this approach allows for the late-stage introduction of various substituents, enabling the fine-tuning of physicochemical and biological properties.
One notable example involves the derivatization of the lactol functionality within the furo[3,4-c]pyridinone core. For instance, 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones can be readily converted into their corresponding 3-(phenylamino) derivatives. This transformation is typically achieved by reacting the hydroxy-lactone with aniline (B41778) at room temperature, affording the aminated products in good yields. researchgate.net This reaction highlights the reactivity of the C3-position and provides a straightforward method for introducing nitrogen-based substituents.
Furthermore, the bromine atom at the C6 position of the pyridine (B92270) ring in "6-Bromofuro[3,4-C]pyridin-3(1H)-one" serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. Although specific examples for this exact compound are not extensively detailed in the available literature, the principles of Suzuki-Miyaura and Heck coupling reactions are widely applicable to bromo-substituted heterocycles. These reactions would allow for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the C6 position. The general conditions for such transformations typically involve a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃), a suitable ligand, a base, and a boronic acid or an alkene as the coupling partner. nih.govresearchgate.netrsc.orgmasterorganicchemistry.com The chemoselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions, allowing for selective modification of the pyridine ring without affecting other functionalities in the molecule. nih.gov
The table below summarizes representative post-synthetic modifications of the furo[3,4-c]pyridinone core.
| Starting Material | Reagent(s) | Product | Reaction Type | Reference(s) |
| 4-Halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one | Aniline | 4-Halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-one | Nucleophilic substitution | researchgate.net |
| This compound | Arylboronic acid, Pd catalyst, base | 6-Aryl-furo[3,4-c]pyridin-3(1H)-one | Suzuki-Miyaura Coupling | researchgate.netrsc.org |
| This compound | Alkene, Pd catalyst, base | 6-Vinyl-furo[3,4-c]pyridin-3(1H)-one | Heck Coupling | masterorganicchemistry.comrsc.org |
Design and Synthesis of Polycyclic and Fused Systems Incorporating the Furo[3,4-C]pyridinone Core
The furo[3,4-c]pyridinone scaffold can serve as a building block for the construction of more complex, polycyclic, and fused heterocyclic systems. These larger architectures are of interest for their potential to interact with biological targets in novel ways.
A notable strategy involves the fusion of additional rings onto the furo[3,4-c]pyridinone core. For example, the synthesis of pyrano-furo-pyridone "pseudo natural products" has been reported. This approach combines fragments of pyridone and dihydropyran natural products in novel arrangements that are not accessible through biosynthesis. The synthesis often involves multi-component reactions or cascade reactions, leading to the formation of complex tricyclic and tetracyclic systems. researchgate.netresearchgate.netnih.govrsc.org These reactions can be catalyzed by transition metals or proceed through organocatalytic pathways.
Another approach involves the annulation of a new ring onto the pyridine portion of the furo[3,4-c]pyridinone. For instance, starting from appropriately substituted furo[3,4-c]pyridinones, it is possible to construct fused pyrimidine (B1678525) or other heterocyclic rings. This can be achieved through reactions that involve the formation of new carbon-carbon or carbon-heteroatom bonds, leading to extended, planar, or three-dimensional structures. researchgate.net
The following table presents examples of polycyclic systems derived from or incorporating the furo[3,4-c]pyridinone scaffold.
| Fused System | Synthetic Strategy | Key Features | Reference(s) |
| Pyrano-furo-pyridones | Multi-component reactions, cascade reactions | Combination of pyridone and dihydropyran fragments | researchgate.netresearchgate.netnih.govrsc.org |
| Furo-pyridopyrimidines | Cyclization of substituted furo[3,4-c]pyridinones | Annulation of a pyrimidine ring | researchgate.net |
| Spiro[furo[3,2-c]pyran-2,5′-pyrimidines] | Bromination followed by intramolecular cyclization | Creation of a spirocyclic system | mdpi.com |
Strategic Incorporation of the Furo[3,4-C]pyridinone Scaffold into Complex Molecular Architectures
The furo[3,4-c]pyridinone moiety can be strategically incorporated into larger and more complex molecular architectures, including pseudo-natural products and other biologically inspired molecules. This strategy aims to leverage the inherent structural features of the furo[3,4-c]pyridinone core to access novel chemical space and to develop compounds with unique biological activities.
The concept of "pseudo natural products" is particularly relevant in this context. By combining the furo[3,4-c]pyridinone scaffold with fragments from other natural products, researchers can create novel molecular frameworks that are not found in nature. This approach has been successfully used to generate libraries of complex molecules with interesting biological profiles. For example, the fusion of a furo[3,4-c]pyridinone with a pyran ring system has led to the discovery of new inhibitors of mitochondrial complex I. researchgate.net
The versatility of the furo[3,4-c]pyridinone core allows for its use as a central scaffold upon which additional complexity can be built. Through a combination of the synthetic methods described in the previous sections, such as cross-coupling reactions and ring-forming reactions, it is possible to append various functional groups and build intricate three-dimensional structures around the furo[3,4-c]pyridinone nucleus.
Structure-Reactivity Relationship Studies in Furo[3,4-C]pyridinone Derivatives
Understanding the structure-reactivity relationships of furo[3,4-c]pyridinone derivatives is essential for predicting their chemical behavior and for designing new synthetic transformations. The reactivity of this scaffold is governed by the interplay of the electron-deficient pyridine ring and the electrophilic lactone moiety.
The lactone ring in the furo[3,4-c]pyridinone system is susceptible to nucleophilic attack. As demonstrated by the reaction of 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones with aniline, the C3 position is electrophilic and can react with nucleophiles to open the lactone ring or to undergo substitution at the C3 position. researchgate.net The reactivity of the lactone can be influenced by the substituents on both the furan (B31954) and pyridine rings. Electron-withdrawing groups on the pyridine ring would be expected to increase the electrophilicity of the lactone carbonyl, making it more susceptible to nucleophilic attack.
The pyridine ring itself offers multiple sites for chemical modification. The nitrogen atom can be protonated or alkylated, and the carbon atoms of the ring can participate in various reactions, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, particularly when activated by a halogen substituent at the C6 position.
Studies on the biological activity of furo[3,4-c]pyridinone derivatives have also provided insights into their structure-reactivity relationships. For example, a study on C(4) and C(1) derivatives of nor-cerpegin, a dimethylated furo[3,4-c]pyridine-3-one, as proteasome inhibitors revealed that the nature and position of substituents have a significant impact on their inhibitory activity and selectivity. nih.gov Specifically, a benzylamino group at C(4) was found to be crucial for potent and specific inhibition of the constitutive proteasome. nih.gov This highlights how modifications at different positions of the furo[3,4-c]pyridinone core can modulate its interaction with biological targets.
The table below outlines key reactivity features of the furo[3,4-c]pyridinone core.
| Reactive Site | Type of Reactivity | Influencing Factors | Example Reaction | Reference(s) |
| C3 (Lactone) | Electrophilic | Substituents on pyridine and furan rings | Nucleophilic addition/substitution | researchgate.net |
| C6 (Pyridine) | Susceptible to substitution | Presence of a leaving group (e.g., Br) | Palladium-catalyzed cross-coupling | researchgate.netrsc.orgmasterorganicchemistry.com |
| Pyridine Nitrogen | Basic/Nucleophilic | Ring substituents | Protonation, Alkylation | General knowledge |
| C4 (Pyridine) | Amenable to substitution | Activating groups | Introduction of amino groups | nih.gov |
Research Utility and Importance of Furo 3,4 C Pyridin 3 1h One Frameworks in Chemical Research
Role as Versatile Building Blocks and Synthetic Intermediates in Organic Chemistry
The furo[3,4-c]pyridin-3(1H)-one scaffold is a valuable building block in organic synthesis, enabling the construction of more complex molecular architectures. The reactivity of the core structure allows for various chemical transformations, making it a versatile intermediate for creating a library of derivatives.
A key example of this utility is the use of halogenated furo[3,4-c]pyridinones as precursors for further functionalization. For instance, research has demonstrated the synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones from 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one precursors. researchgate.net In these reactions, the halogen atom (such as chlorine or bromine) at the 4-position serves as a reactive handle that can be substituted. The reaction with aniline (B41778) introduces a phenylamino (B1219803) group, demonstrating how the initial scaffold is elaborated into a more complex structure. researchgate.net This process highlights the role of compounds like 6-Bromofuro[3,4-c]pyridin-3(1H)-one as key intermediates. The bromine atom provides a site for cross-coupling reactions or nucleophilic substitutions, allowing chemists to readily introduce new functional groups and build molecular diversity.
The general class of furopyridines is recognized for its synthetic utility. Different isomers, such as furo[2,3-b]pyridines, are also synthesized as core structures for medicinal chemistry applications, underscoring the broad importance of the furopyridine motif as a foundational element in synthetic strategies. nih.gov
Contribution to the Exploration of Novel Heterocyclic Chemical Space
The furo[3,4-c]pyridin-3(1H)-one framework provides a robust starting point for exploring novel areas of heterocyclic chemical space. By modifying the core structure with different substituents, chemists can generate a wide range of new compounds with unique properties. This exploration is crucial for discovering new materials and therapeutic agents.
The versatility of the scaffold is evident from the variety of derivatives that have been synthesized. Examples include compounds with different substituents at various positions of the bicyclic system, such as:
4-(allylthio)-6-methylfuro[3,4-c]pyridin-3(1H)-one. ontosight.ai
4-chloro-1,1-dimethyl-furo[3,4-c]pyridin-3(1H)-one. chinachemnet.com
4-methoxy-1,1-dimethyl-furo[3,4-c]pyridin-3(1H)-one. lookchem.com
4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones. researchgate.net
This systematic modification of the furo[3,4-c]pyridinone core allows for a fine-tuning of its steric and electronic properties, leading to the discovery of molecules with novel characteristics. The synthesis of these diverse analogues expands the accessible chemical space for this class of heterocycles, providing new tools for chemists and biologists.
| Example Derivative | Molecular Formula | Key Features |
| 4-(allylthio)-6-methylfuro[3,4-c]pyridin-3(1H)-one | C12H12N2O2S | Allylthio and methyl group substitutions. ontosight.ai |
| 4-chloro-1,1-dimethyl-furo[3,4-c]pyridin-3(1H)-one | C9H8ClNO2 | Chloro and dimethyl substitutions. chinachemnet.com |
| 4-methoxy-1,1-dimethyl-furo[3,4-c]pyridin-3(1H)-one | C10H11NO3 | Methoxy and dimethyl substitutions. lookchem.com |
| 4-chloro-3-(phenylamino)-furo[3,4-c]pyridin-1(3H)-one | C15H13ClN2O2 | Phenylamino substitution at the 3-position. researchgate.net |
| 4-bromo-3-(phenylamino)-furo[3,4-c]pyridin-1(3H)-one | C15H13BrN2O2 | Bromo and phenylamino substitutions. researchgate.net |
This table provides an interactive summary of various synthesized derivatives, showcasing the exploration of the chemical space around the furo[3,4-c]pyridinone core.
Application as Scaffolds in the Design of Chemical Probes for Interrogating Biological Systems
The rigid bicyclic structure of the furo[3,4-c]pyridin-3(1H)-one framework makes it an excellent scaffold for the design of chemical probes. These probes are specialized molecules used to study and interact with biological targets like enzymes and receptors. The ability to systematically modify the scaffold allows for the optimization of binding affinity and selectivity for a specific target.
Compounds within the broader furo[3,4-c]pyridin-3(1H)-one class have been investigated for a range of potential biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.ai This suggests their utility in developing probes to investigate the biological pathways associated with these conditions. For example, a derivative could be functionalized with a fluorescent tag or a reactive group to label a specific protein, allowing researchers to visualize its location and function within a cell.
The related furo[2,3-b]pyridine (B1315467) isomer has gained significant traction as a "hinge-binding" template in the synthesis of protein kinase inhibitors. nih.gov Kinases are a critical class of enzymes, and their deregulation is implicated in numerous diseases. The furopyridine core acts as a privileged fragment that binds to the hinge region of the kinase ATP-binding site, providing a foundation for developing potent and selective inhibitors. nih.gov This principle of using a heterocyclic core as a recognition element for a biological target is directly applicable to the furo[3,4-c]pyridinone framework. Furthermore, patents have described furo[3,4-c]pyridine (B3350340) derivatives as potential antihypertensive agents, indicating their application in targeting systems related to blood pressure regulation. google.com
Computational and Theoretical Investigations of Furo[3,4-C]pyridinone Structures
Computational chemistry provides powerful tools for understanding the properties and reactivity of molecules like this compound at an electronic level. These theoretical investigations complement experimental work by offering insights that can be difficult to obtain through laboratory methods alone.
Quantum chemical calculations are used to analyze the electronic structure, molecular geometry, and spectroscopic properties of heterocyclic compounds. Methods like Density Functional Theory (DFT), with functionals such as B3LYP, are employed to model the distribution of electrons within the molecule and predict its reactivity. mdpi.com For instance, such calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding electronic transitions and chemical reactivity. mdpi.com
Computational methods are instrumental in mapping out the pathways of chemical reactions. For heterocyclic systems, theoretical calculations can help elucidate reaction mechanisms by identifying transition states and intermediates. For example, in the synthesis of related 3,4-dihydropyridones, a Hantzsch-like pathway has been proposed. nih.gov Computational modeling can be used to calculate the energy barriers for each step in such a proposed mechanism, providing theoretical support for its feasibility. Semi-empirical methods like AM1 have been used to study the intermediates and conformational structures involved in the synthesis of these related heterocycles. nih.gov These computational techniques allow researchers to understand how reactants are converted into products, facilitating the optimization of reaction conditions for improved yields and selectivity.
The three-dimensional shape (conformation) of a molecule is critical to its function, especially its ability to interact with biological targets. Conformational analysis and molecular modeling are used to explore the possible shapes a molecule can adopt and their relative stabilities.
In studies of related dihydropyridone rings, a combination of computational and experimental techniques has been used to define their conformation. nih.gov Semi-empirical (AM1) calculations, along with Nuclear Overhauser Effect (NOE) experiments, have been used to determine the preferred orientation of substituents on the ring, such as whether a group is in a pseudoaxial or pseudoequatorial position. nih.gov These computational predictions were subsequently confirmed by X-ray crystallography, demonstrating the power of molecular modeling to accurately predict molecular structure. nih.gov Such studies are vital for understanding the structure-activity relationships of furo[3,4-c]pyridinone derivatives, as the specific 3D arrangement of atoms dictates how the molecule fits into the binding site of a protein or other biological macromolecule.
| Computational Method | Application in Heterocyclic Chemistry Research |
| AM1 / PM5 | Calculation of thermodynamic properties (e.g., pKa values) and analysis of tautomeric and conformational equilibria in substituted pyridines. mdpi.com Elucidation of reaction intermediates. nih.gov |
| B3LYP (DFT) | Analysis of molecular structure, vibrational spectra (IR/Raman), and electronic properties (HOMO/LUMO energies). mdpi.com |
| Molecular Modeling | Conformational analysis to determine the stable 3D shapes of molecules and the orientation of substituents (e.g., pseudoaxial vs. pseudoequatorial). nih.gov |
This interactive table summarizes computational methods and their applications in the study of heterocyclic compounds, as discussed in the text.
Q & A
Basic: What are the recommended synthetic routes for 6-Bromofuro[3,4-C]pyridin-3(1H)-one, and how do reaction conditions influence yield?
The synthesis of brominated furopyridinones typically involves multi-step protocols. For example, regioselective bromination can be achieved via electrophilic substitution using bromine in acetic acid or DMF, with yields dependent on temperature (0–25°C) and stoichiometry . Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) with brominated aryl halides may be employed, requiring palladium catalysts and optimized ligand systems . Solvent choice (e.g., dichloromethane vs. DMF) and purification methods (chromatography vs. recrystallization) significantly impact purity and yield, as noted in analogous isoxazolo[3,4-b]pyridinone syntheses .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Key techniques include:
- NMR : H and C NMR to confirm regiochemistry and tautomeric forms (e.g., lactam vs. lactim). Peaks near δ 160–170 ppm (carbonyl) and δ 6–8 ppm (aromatic protons) are diagnostic .
- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for structure refinement. Bromine’s high electron density facilitates accurate heavy-atom positioning .
- Mass spectrometry (ESI) : Molecular ion peaks ([M+H]) and isotopic patterns (e.g., Br/Br) validate molecular weight .
Advanced: How can tautomerism in this compound affect experimental data interpretation?
Tautomeric equilibria (e.g., keto-enol forms) can lead to discrepancies in spectral data and reactivity. Computational studies (DFT at B3LYP/6-31G* level with solvation models like SM8) predict dominant tautomers. For example, isoxazolo[3,4-b]pyridinones favor the lactam form in polar solvents (water/DMF), validated by NMR coupling constants and X-ray data . Adjusting pH (pKa ~6.9) or alkylating reactive sites (e.g., N1) can stabilize specific tautomers for consistent results .
Advanced: What strategies resolve contradictions in biological activity data for brominated heterocycles like this compound?
Discrepancies often arise from assay conditions (e.g., aerobic vs. anaerobic bacteria) or impurities. For example:
- Antibacterial assays : Use standardized MIC protocols with 68+ bacterial strains, including reference strains (e.g., S. aureus ATCC 29213) .
- Dose-response validation : Compare activity across multiple batches to rule out synthetic byproducts (e.g., debrominated derivatives).
- Structural analogs : Benchmark against compounds like 6-Bromothiazolo[5,4-b]pyridin-2(1H)-one to isolate bromine’s role in activity .
Advanced: How can computational modeling guide the design of this compound derivatives for FGFR inhibition?
DFT and molecular docking (e.g., AutoDock Vina) predict binding to FGFR’s ATP pocket. Key steps:
Electrostatic potential maps : Identify bromine’s halogen-bonding interactions with kinase hinge regions .
ADMET profiling : Use QikProp to optimize logP (2–5) and solubility (>50 μM) .
SAR analysis : Compare with 4,6-dichloro-7-fluoro-pyrrolo[3,4-c]pyridinone derivatives to assess substituent effects on IC .
Basic: What are the stability considerations for this compound under storage and experimental conditions?
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .
- Hydrolytic stability : Avoid aqueous buffers at pH >7, as lactam rings may hydrolyze. Use anhydrous DMSO for stock solutions .
- Thermal stability : TGA/DSC analysis reveals decomposition thresholds (typically >150°C) .
Advanced: How to optimize regioselective functionalization of this compound for SAR studies?
- N1 vs. O-alkylation : Use bulky bases (e.g., NaH) and alkyl halides in aprotic solvents (THF) to favor N1 substitution .
- Cross-coupling : Pd(PPh)/KCO enables Suzuki reactions at C6-bromine, preserving the lactam core .
- Protection/deprotection : Boc groups stabilize reactive sites during multi-step syntheses .
Basic: What in vitro models are suitable for evaluating the anticancer potential of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
